molecular formula C11H22O3Si B13396049 4-Cyclooctenyl Trimethoxysilane

4-Cyclooctenyl Trimethoxysilane

Cat. No.: B13396049
M. Wt: 230.38 g/mol
InChI Key: KZPUVYZACVLAQO-UHFFFAOYSA-N
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Description

4-Cyclooctenyl Trimethoxysilane is an organosilicon compound with the chemical formula C11H22O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a cyclooctene ring attached to a silicon atom, which is further bonded to three methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclooctenyl Trimethoxysilane typically involves the hydrosilylation of cyclooctene with trimethoxysilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions usually include:

    Temperature: 50-100°C

    Solvent: Toluene or other non-polar solvents

    Catalyst: Platinum or rhodium complexes

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Reactors: Continuous flow reactors for better control over reaction conditions

    Purification: Distillation or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: 4-Cyclooctenyl Trimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: Reaction with water to form silanols and methanol

    Condensation: Formation of siloxane bonds through the reaction of silanols

    Addition Reactions: Reaction with nucleophiles such as amines or alcohols

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water

    Condensation: Catalysts such as acids or bases

    Addition Reactions: Nucleophiles like amines, alcohols, under mild conditions

Major Products Formed:

    Hydrolysis: Silanols and methanol

    Condensation: Siloxane polymers

    Addition Reactions: Silane derivatives with functional groups

Scientific Research Applications

4-Cyclooctenyl Trimethoxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Cyclooctenyl Trimethoxysilane exerts its effects involves the hydrolysis of the methoxy groups to form silanols, which can then undergo condensation to form siloxane bonds. These reactions are catalyzed by acids or bases and can occur under mild conditions. The formation of siloxane bonds is crucial for its applications in adhesives and coatings, as it provides strong and durable bonds with various substrates .

Properties

IUPAC Name

cyclooct-4-en-1-yl(trimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)11-9-7-5-4-6-8-10-11/h4-5,11H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPUVYZACVLAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCCC=CCC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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